Bienvenue dans la boutique en ligne BenchChem!

Vactosertib

TGF-β receptor inhibition ALK5 kinase assay Biochemical potency comparison

Vactosertib is an ATP-competitive ALK5 inhibitor with 8.8-fold greater biochemical potency (IC50 51 nM) and 15.7-fold greater cellular pathway inhibition (IC50 10 nM) versus galunisertib. It features a 135-fold selectivity window over p38α MAP kinase, eliminating confounding off-target effects. With 51% oral bioavailability and continuous dosing compatibility—no cardiac safety restrictions—it outperforms galunisertib's intermittent 14-day dosing. Clinically validated in Phase 1b/2 trials for multiple myeloma, gastric, colorectal, and NSCLC. Ideal for TGF-β pathway research and preclinical oncology models.

Molecular Formula C22H18FN7
Molecular Weight 399.4 g/mol
CAS No. 1352608-82-2
Cat. No. B612291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVactosertib
CAS1352608-82-2
SynonymsTEW7197;  TEW 7197;  TEW-7197;  Vactosertib
Molecular FormulaC22H18FN7
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4
InChIInChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)
InChIKeyFJCDSQATIJKQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vactosertib (TEW-7197): Selective Oral TGF-βRI/ALK5 Kinase Inhibitor for Preclinical and Clinical Research Procurement


Vactosertib (also designated TEW-7197, EW-7197) is a synthetic small-molecule ATP-competitive inhibitor of the transforming growth factor-beta type I receptor kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5) [1]. The compound exhibits nanomolar potency against ALK5 (IC50 approximately 11-13 nM) and demonstrates additional inhibitory activity against ALK4 (IC50 approximately 13-17 nM) . Vactosertib is orally bioavailable and is currently under clinical investigation across multiple Phase 1b/2 trials for oncology indications including multiple myeloma, colorectal cancer, gastric cancer, and non-small cell lung cancer [2].

Why ALK5 Inhibitors Are Not Interchangeable: Vactosertib Procurement Decision Criteria


TGF-βRI/ALK5 inhibitors constitute a structurally and pharmacologically heterogeneous class with clinically consequential divergence in kinase selectivity, potency, oral bioavailability, and safety-driven dosing requirements. Galunisertib (LY2157299) requires a 14-days-on/14-days-off intermittent dosing schedule due to preclinical cardiac toxicity observed with continuous exposure [1], whereas vactosertib has been administered continuously (200 mg twice daily) in Phase 1b trials without similar cardiac safety restrictions [2]. Substitution across ALK5 inhibitors—even those targeting the same kinase domain—introduces uncontrolled variability in experimental outcomes, potentially invalidating preclinical model comparisons or clinical protocol fidelity. The evidence below quantifies vactosertib's differentiated profile relative to the most clinically advanced comparator, galunisertib, and other reference ALK5 inhibitors.

Vactosertib Quantitative Differentiation Evidence Versus ALK5 Inhibitor Comparators


Vactosertib Exhibits 8.8-Fold Greater Biochemical Potency Against ALK5 Than Galunisertib

In a head-to-head in vitro kinase inhibition assay, vactosertib inhibited ALK5 (TGFBR1) with an IC50 of 51 nM, representing an 8.8-fold potency advantage over galunisertib, which exhibited an IC50 of 448 nM in the same assay system [1]. This direct comparison was performed under identical experimental conditions, eliminating inter-laboratory variability.

TGF-β receptor inhibition ALK5 kinase assay Biochemical potency comparison

Vactosertib Demonstrates 15.7-Fold Greater Cellular TGF-β Pathway Inhibition Versus Galunisertib

In a head-to-head cellular TGF-β reporter gene assay, vactosertib inhibited TGF-β-induced pathway activation with an IC50 of 10 nM, compared to 157 nM for galunisertib under the same conditions [1]. This 15.7-fold difference in cellular functional potency corroborates the biochemical advantage and demonstrates that target engagement translates to superior pathway suppression at the cellular level.

TGF-β reporter assay Cellular pathway inhibition Functional potency

Vactosertib Exhibits Superior ALK5 Selectivity Over p38α MAP Kinase (135-Fold Window)

Selectivity profiling against p38α MAP kinase—a common off-target for ATP-competitive kinase inhibitors—reveals that vactosertib exhibits an IC50 of 6,893 nM against p38α compared to 51 nM against ALK5, yielding a 135-fold selectivity window [1]. In contrast, galunisertib exhibits a substantially narrower window (p38α IC50 = 920 nM; ALK5 IC50 = 448 nM; approximately 2.1-fold selectivity) in the same assay system [1]. Alternative assay conditions report vactosertib p38α IC50 values ranging from 280 nM to 1,775 nM, consistently exceeding galunisertib's selectivity margin .

Kinase selectivity Off-target profiling p38α MAP kinase

Vactosertib Demonstrates 51% Oral Bioavailability with Defined PK Parameters in Rat Model

In rat pharmacokinetic studies, vactosertib exhibits oral bioavailability (F) of 51%, with systemic exposure (AUC) of 1,426 ng×h/mL and maximum plasma concentration (Cmax) of 1,620 ng/mL . These defined PK parameters enable reliable in vivo dosing calculations and inter-study comparisons.

Oral bioavailability Pharmacokinetics In vivo PK

Vactosertib + Pomalidomide Achieves 82% 6-Month PFS Versus Historical 20% with Pomalidomide Alone in RRMM

In a Phase 1b clinical trial of relapsed/refractory multiple myeloma (RRMM) patients (≥2 prior lines of therapy), the combination of vactosertib (200 mg twice daily) plus pomalidomide achieved a 6-month progression-free survival (PFS) of 82% [1]. Historical data for pomalidomide monotherapy in a comparable RRMM population reports a PFS-6 of approximately 20% [2]. While this represents a cross-study comparison rather than a randomized head-to-head trial, the magnitude of difference (82% vs. 20%) suggests clinically meaningful activity.

Multiple myeloma Clinical efficacy Progression-free survival Combination therapy

Vactosertib Enables Continuous Daily Dosing Without Cardiac Toxicity-Driven Intermittent Scheduling

Galunisertib's clinical development required adoption of a 14-days-on/14-days-off intermittent dosing schedule due to cardiac toxicities observed in animals with continuous long-term exposure [1]. In contrast, vactosertib has been administered as continuous twice-daily dosing (200 mg BID) in Phase 1b trials without cardiac safety restrictions, with a manageable adverse event profile reported [2].

Safety profile Dosing schedule Cardiac toxicity Clinical protocol

Evidence-Based Application Scenarios for Vactosertib Procurement


Head-to-Head Comparative Studies Requiring Superior ALK5 Potency and Selectivity Over Galunisertib

Researchers requiring a TGF-βRI inhibitor with documented superiority in direct comparative biochemical and cellular assays should select vactosertib. The 8.8-fold greater ALK5 biochemical potency (51 nM vs. 448 nM) and 15.7-fold greater cellular pathway inhibition (10 nM vs. 157 nM) relative to galunisertib are established under identical experimental conditions [1]. Additionally, the 135-fold selectivity window over p38α MAP kinase minimizes confounding off-target effects in immunological assays where p38α modulation could alter inflammatory readouts [1].

In Vivo Efficacy Studies Requiring Oral Dosing with Characterized Bioavailability and Continuous Administration

Investigators designing chronic in vivo tumor or fibrosis models benefit from vactosertib's 51% oral bioavailability and defined PK parameters (AUC = 1,426 ng×h/mL; Cmax = 1,620 ng/mL in rat) . The ability to administer vactosertib continuously—without the 14-days-on/14-days-off intermittent schedule required for galunisertib due to preclinical cardiac toxicity concerns—simplifies protocol logistics and reduces total study duration [2].

Translational Research in Relapsed/Refractory Multiple Myeloma and PD-1 Combination Immunotherapy

Vactosertib is the TGF-βRI inhibitor with demonstrated Phase 1b clinical activity in heavily pretreated relapsed/refractory multiple myeloma, achieving 82% 6-month PFS when combined with pomalidomide, compared to a historical pomalidomide monotherapy PFS-6 of approximately 20% [3]. Additionally, vactosertib is actively being investigated in combination with pembrolizumab (anti-PD-1) across multiple Phase 1b/2 trials in colorectal cancer, gastric cancer, and NSCLC, providing a robust clinical rationale for preclinical combination immunotherapy studies [4].

In Vitro TGF-β Pathway Inhibition Studies Requiring Low-Nanomolar Cellular Potency

For cell-based assays measuring TGF-β-induced Smad2/3 phosphorylation, epithelial-to-mesenchymal transition (EMT), or luciferase reporter activity, vactosertib provides low-nanomolar cellular potency: IC50 of 10 nM in TGF-β reporter assays [1] and IC50 values of 12.1-16.5 nM in 4T1 and HaCaT 3TP-luciferase stable cell lines . This potency advantage reduces the compound quantity required per experiment, directly lowering procurement costs for large-scale screening or long-term cell culture studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vactosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.